2-Oxoindoline-4-carbonitrile
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Overview
Description
2-Oxoindoline-4-carbonitrile is a chemical compound with the molecular formula C9H6N2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-4-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxindole derivatives, which can have significant biological activities .
Scientific Research Applications
2-Oxoindoline-4-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Oxoindoline-4-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the cell cycle . The compound can also interact with proteins involved in cellular signaling pathways, leading to the inhibition of cell proliferation and induction of cell death .
Comparison with Similar Compounds
- 2-Oxoindoline-3-carbonitrile
- 2-Oxoindoline-5-carbonitrile
- 2-Oxoindoline-6-carbonitrile
Comparison: 2-Oxoindoline-4-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and potency, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-2-1-3-8-7(6)4-9(12)11-8/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDAXLREHSXDNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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